![molecular formula C10H16N2O3S B2788652 [(4-Ethoxyphenyl)sulfamoyl]dimethylamine CAS No. 349088-31-9](/img/structure/B2788652.png)
[(4-Ethoxyphenyl)sulfamoyl]dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Ethoxyphenyl)sulfamoyl]dimethylamine is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a sulfamoyl group and a dimethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethoxyphenyl)sulfamoyl]dimethylamine typically involves the reaction of 4-ethoxyaniline with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Ethoxyaniline is dissolved in an appropriate solvent, such as dichloromethane.
Step 2: Sulfamoyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
Step 3: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Step 4: The reaction mixture is stirred for several hours at room temperature.
Step 5: The product is isolated by filtration, washed with water, and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Ethoxyphenyl)sulfamoyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halide or alkoxide derivatives.
Aplicaciones Científicas De Investigación
[(4-Ethoxyphenyl)sulfamoyl]dimethylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is utilized as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(4-Ethoxyphenyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
[(4-Ethoxyphenyl)sulfamoyl]dimethylamine can be compared with other similar compounds, such as:
[(4-Methoxyphenyl)sulfamoyl]dimethylamine: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical reactivity and biological activity.
[(4-Chlorophenyl)sulfamoyl]dimethylamine: The presence of a chlorine atom can significantly alter the compound’s properties, including its electron-withdrawing effects and potential toxicity.
[(4-Nitrophenyl)sulfamoyl]dimethylamine: The nitro group introduces additional reactivity, particularly in reduction and substitution reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-(dimethylsulfamoylamino)-4-ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-4-15-10-7-5-9(6-8-10)11-16(13,14)12(2)3/h5-8,11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVADIUHDDCFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
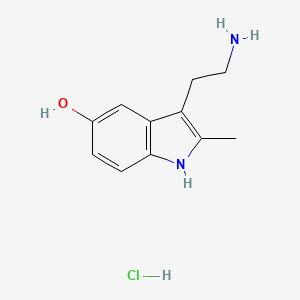
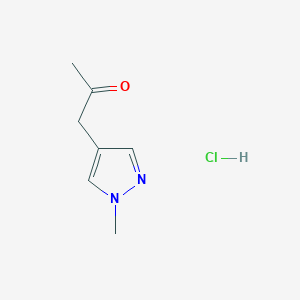

![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2788575.png)

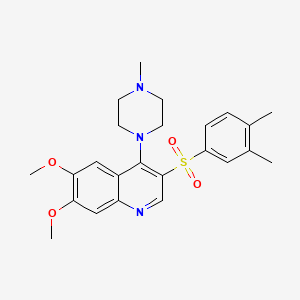
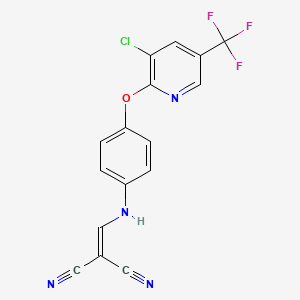
![4'-(furan-2-yl)-10'-methoxy-8'-oxa-5',6'-diazaspiro[cyclohexane-1,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene](/img/structure/B2788579.png)
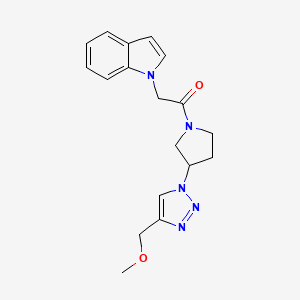

![N-[1-(propan-2-yl)piperidin-4-yl]formamide](/img/structure/B2788584.png)
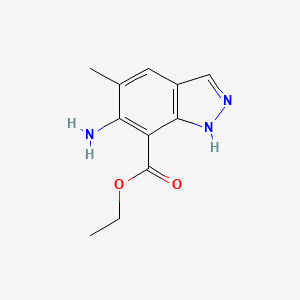

![N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B2788592.png)
